[4-(1H-tetraazol-5-yl)phenoxy]acetic acid
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Overview
Description
[4-(1H-tetraazol-5-yl)phenoxy]acetic acid: is a chemical compound that features a tetrazole ring attached to a phenoxyacetic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tetrazole ring, known for its stability and bioisosteric properties, makes this compound particularly valuable in drug design and other scientific research areas.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal , antimicrobial , antiviral , and anticancer activities .
Mode of Action
Based on the activities of similar compounds, it may interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to microbial growth, viral replication, and cancer cell proliferation .
Result of Action
Similar compounds have shown inhibitory effects against certain types of cancer cells, microbes, and viruses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions within the biological system where the compound is applied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-tetraazol-5-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Phenoxyacetic Acid: The synthesized tetrazole is then coupled with phenoxyacetic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the tetrazole ring or the phenoxyacetic acid moiety, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or arylated tetrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [4-(1H-tetraazol-5-yl)phenoxy]acetic acid can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Design: Due to its bioisosteric properties, the tetrazole ring in this compound can mimic carboxylic acids in drug molecules, enhancing their stability and bioavailability.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Comparison with Similar Compounds
- [4-(1H-tetrazol-5-yl)phenyl]acetic acid
- [4-(1H-tetrazol-5-yl)phenoxy]propionic acid
- [4-(1H-tetrazol-5-yl)phenoxy]butyric acid
Comparison:
- Uniqueness: [4-(1H-tetraazol-5-yl)phenoxy]acetic acid is unique due to the specific positioning of the tetrazole ring and the phenoxyacetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
- Properties: The presence of the tetrazole ring in these compounds generally enhances their stability and bioisosteric properties, making them valuable in drug design and other applications. the length and nature of the acetic acid moiety can influence their reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-[4-(2H-tetrazol-5-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-8(15)5-16-7-3-1-6(2-4-7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUQYDIKEDGMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-66-6 |
Source
|
Record name | 2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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